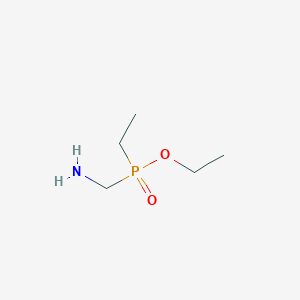
Ethyl (aminomethyl)ethylphosphinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (aminomethyl)ethylphosphinate is an organophosphorus compound that features a phosphinate group bonded to an ethyl group and an aminomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl (aminomethyl)ethylphosphinate can be synthesized through a phospha-Mannich reaction, which involves the reaction of a phosphorus precursor, an aldehyde, and an amine. For instance, the reaction of hypophosphorous acid with secondary amines and formaldehyde in acetic acid can yield aminomethyl-H-phosphinic acids in high yields . The reaction conditions typically involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (aminomethyl)ethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphines.
Substitution: Substituted phosphinates with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl (aminomethyl)ethylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a building block for biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl (aminomethyl)ethylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group can mimic the transition state of enzyme-catalyzed reactions, leading to effective inhibition .
Comparación Con Compuestos Similares
Ethyl (aminomethyl)ethylphosphinate can be compared with other similar compounds, such as:
Aminomethylphosphonic acid: Similar structure but lacks the ethyl group.
Ethylphosphonic acid: Contains an ethyl group but lacks the aminomethyl group.
Aminomethylphosphinic acid: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the presence of both an ethyl group and an aminomethyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
89175-74-6 |
|---|---|
Fórmula molecular |
C5H14NO2P |
Peso molecular |
151.14 g/mol |
Nombre IUPAC |
[ethoxy(ethyl)phosphoryl]methanamine |
InChI |
InChI=1S/C5H14NO2P/c1-3-8-9(7,4-2)5-6/h3-6H2,1-2H3 |
Clave InChI |
IRFIHGJSQILGGY-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
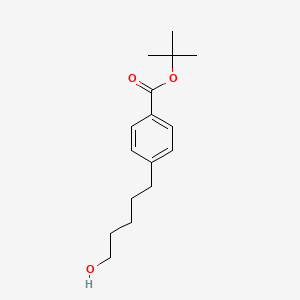

![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
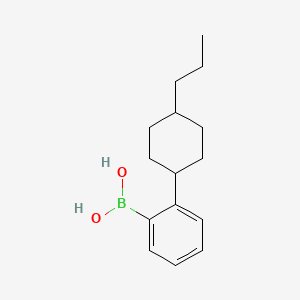

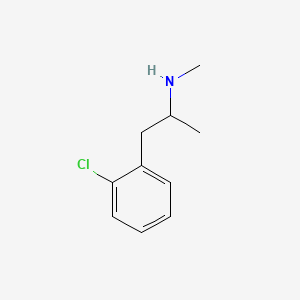
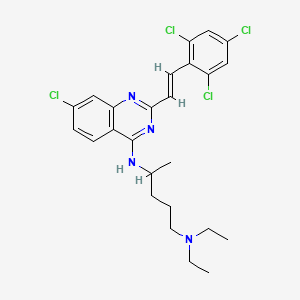
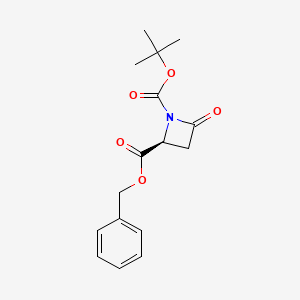

![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
